2-(4-Methoxyphenyl)thiazol-4-amine
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Overview
Description
2-(4-Methoxyphenyl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
2-(4-Methoxyphenyl)thiazol-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiazol-4-amine involves its interaction with various molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Amino-4-(4-methoxyphenyl)thiazole
- 4-(4-Methoxyphenyl)thiazol-2-amine
- 2-Phenylthiazol-4-ethylamine .
Uniqueness
2-(4-Methoxyphenyl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
123970-62-7 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,11H2,1H3 |
InChI Key |
FUBOEVBUHWICPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)N |
Origin of Product |
United States |
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